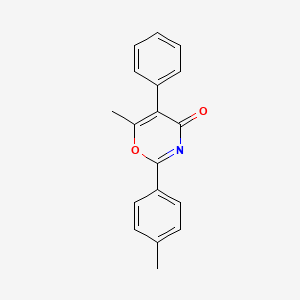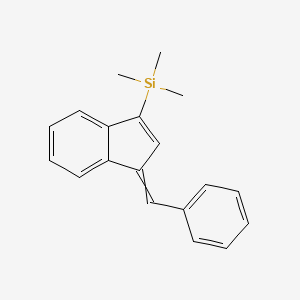![molecular formula C9H20NO4PSi B14382723 Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate CAS No. 88631-43-0](/img/structure/B14382723.png)
Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate is a chemical compound that consists of a phosphonate group attached to a cyano and trimethylsilyl-substituted propyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate typically involves the reaction of a phosphonate ester with a cyano-substituted trimethylsilyl ether. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trimethylsilyl group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding phosphonic acid and alcohol.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the phosphonate group can be oxidized to a phosphate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Various substituted phosphonates.
Hydrolysis: Phosphonic acids and alcohols.
Reduction: Amines and reduced phosphonates.
Applications De Recherche Scientifique
Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a precursor to biologically active phosphonates.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate involves its ability to participate in nucleophilic substitution reactions. The trimethylsilyl group acts as a leaving group, allowing the cyano-substituted propyl group to react with various nucleophiles. The phosphonate group can also undergo hydrolysis or oxidation, leading to the formation of different functional groups that can interact with biological targets or participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl {2-cyano-2-methyl-2-[(trimethylsilyl)oxy]ethyl}phosphonate
- Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]ethyl}phosphonate
Uniqueness
Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate is unique due to the presence of both a cyano group and a trimethylsilyl group on the same carbon atom, which imparts distinct reactivity and stability. This combination of functional groups allows for versatile applications in synthesis and research, distinguishing it from other phosphonates that may lack one or both of these groups.
Propriétés
Numéro CAS |
88631-43-0 |
|---|---|
Formule moléculaire |
C9H20NO4PSi |
Poids moléculaire |
265.32 g/mol |
Nom IUPAC |
3-dimethoxyphosphoryl-2-methyl-2-trimethylsilyloxypropanenitrile |
InChI |
InChI=1S/C9H20NO4PSi/c1-9(7-10,14-16(4,5)6)8-15(11,12-2)13-3/h8H2,1-6H3 |
Clé InChI |
BMDWLXBOONSPKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CP(=O)(OC)OC)(C#N)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



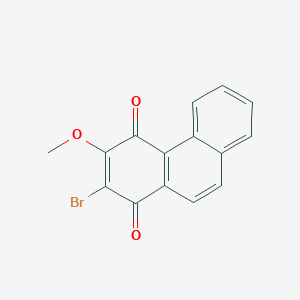
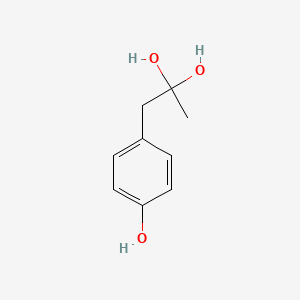

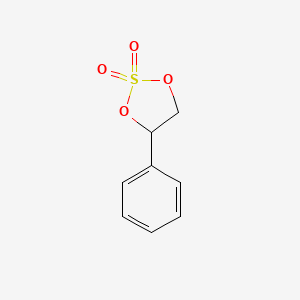
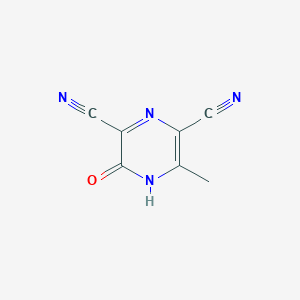


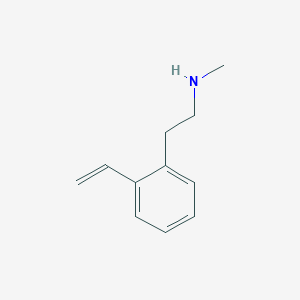
![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)
